molecular formula C22H18N2O3S B2717338 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 946346-27-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide

Cat. No.: B2717338
CAS No.: 946346-27-6
M. Wt: 390.46
InChI Key: KZVRXIDIIIIVFR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide can be compared with other benzothiazole derivatives such as:

    N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial activity.

    N-(1,3-benzothiazol-2-yl)-arylamides: These compounds exhibit variable activity against Gram-positive and Gram-negative bacterial strains.

    N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide: This compound has shown potential anticancer activity.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-18-8-5-6-16(20(18)27-2)21(25)23-15-12-10-14(11-13-15)22-24-17-7-3-4-9-19(17)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRXIDIIIIVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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